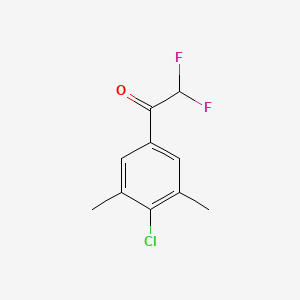
Thalidomide-O-acetamido-C4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-C4-alkyne is a compound that has garnered significant interest in the field of targeted protein degradation. It is a derivative of thalidomide, a drug historically known for its teratogenic effects but later found to have therapeutic applications in diseases such as multiple myeloma and leprosy. This compound is used primarily in PROTAC (PROteolysis TArgeting Chimeras) technology, which aims to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C4-alkyne typically involves the conjugation of a thalidomide-based cereblon ligand with a linker and an alkyne functional groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as chromatography and crystallization to achieve the required purity for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-acetamido-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The alkyne group allows for substitution reactions, particularly in click chemistry applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like copper(I) iodide for click chemistry reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in PROTAC technology and other research applications .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-C4-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading pathogenic proteins.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology .
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-C4-alkyne involves its binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within cells, providing a means to modulate protein function and treat diseases .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-acetamido-C4-alkyne can be compared with other similar compounds such as:
Lenalidomide: Another thalidomide derivative with similar mechanisms but different therapeutic applications.
Pomalidomide: Known for its use in treating multiple myeloma, with a similar mechanism of action.
Thalidomide-4’-O-C4-alkyne: A closely related compound used in similar research applications
These compounds share the common feature of binding to cereblon and inducing protein degradation, but they differ in their specific applications and efficacy in various therapeutic contexts.
Eigenschaften
Molekularformel |
C21H21N3O6 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hex-5-ynylacetamide |
InChI |
InChI=1S/C21H21N3O6/c1-2-3-4-5-11-22-17(26)12-30-15-8-6-7-13-18(15)21(29)24(20(13)28)14-9-10-16(25)23-19(14)27/h1,6-8,14H,3-5,9-12H2,(H,22,26)(H,23,25,27) |
InChI-Schlüssel |
XKLNBABEPLVANM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




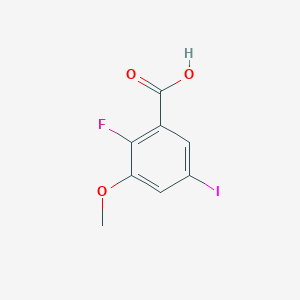
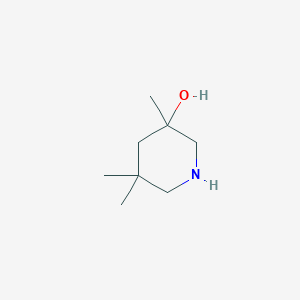
![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
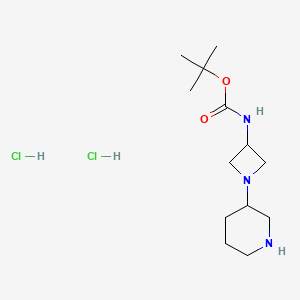
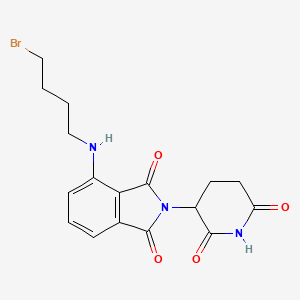
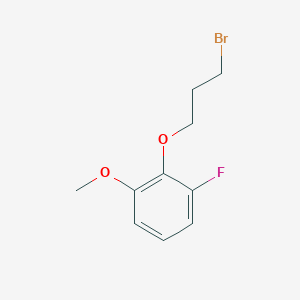
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
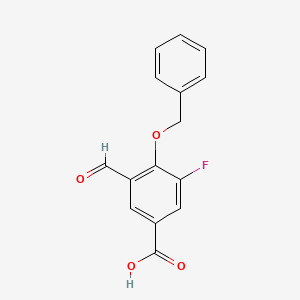
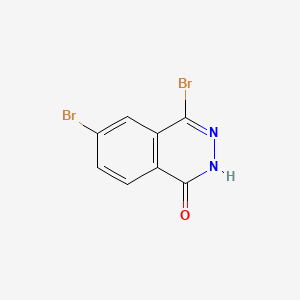

![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
